molecular formula C25H25N5O4 B3212773 3-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-oxopropyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 1105228-34-9

3-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-oxopropyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B3212773
CAS No.: 1105228-34-9
M. Wt: 459.5
InChI Key: QBXWEHMBJSQLRN-UHFFFAOYSA-N
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Description

3-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-oxopropyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that features a unique combination of functional groups and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-oxopropyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, including the formation of the pyrimido[5,4-b]indole core, the introduction of the piperazine moiety, and the attachment of the benzodioxole group. A common synthetic route may involve:

    Formation of the pyrimido[5,4-b]indole core: This can be achieved through a cyclization reaction involving appropriate precursors such as indole derivatives and pyrimidine derivatives under acidic or basic conditions.

    Introduction of the piperazine moiety: This step often involves a nucleophilic substitution reaction where a piperazine derivative is reacted with a suitable leaving group on the pyrimido[5,4-b]indole core.

    Attachment of the benzodioxole group: This can be accomplished through a coupling reaction, such as a palladium-catalyzed cross-coupling reaction, where the benzodioxole group is introduced to the piperazine moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-oxopropyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as reflux or room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

3-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-oxopropyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-oxopropyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes such as cell proliferation, apoptosis, and signal transduction. The exact molecular targets and pathways involved can vary depending on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

3-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-oxopropyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one can be compared with other similar compounds, such as:

    Indole derivatives: Compounds containing the indole moiety, which are known for their diverse biological activities.

    Piperazine derivatives: Compounds featuring the piperazine ring, which are commonly used in medicinal chemistry for their pharmacological properties.

    Benzodioxole derivatives: Compounds containing the benzodioxole group, which are often explored for their potential therapeutic applications.

The uniqueness of this compound lies in its combination of these structural features, which may confer distinct biological activities and therapeutic potential.

Properties

IUPAC Name

3-[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl]-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O4/c31-22(7-8-30-15-26-23-18-3-1-2-4-19(18)27-24(23)25(30)32)29-11-9-28(10-12-29)14-17-5-6-20-21(13-17)34-16-33-20/h1-6,13,15,27H,7-12,14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXWEHMBJSQLRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CCN4C=NC5=C(C4=O)NC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-oxopropyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Reactant of Route 2
Reactant of Route 2
3-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-oxopropyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Reactant of Route 3
Reactant of Route 3
3-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-oxopropyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Reactant of Route 4
Reactant of Route 4
3-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-oxopropyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Reactant of Route 5
Reactant of Route 5
3-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-oxopropyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Reactant of Route 6
Reactant of Route 6
3-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-oxopropyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

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